Cas no 1249912-83-1 ({1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol)

{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol is a brominated heterocyclic compound featuring a thiophene core substituted with a pyrrolidinylmethyl alcohol moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The bromine atom enhances reactivity for further functionalization, enabling cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The pyrrolidine ring contributes conformational rigidity, while the hydroxymethyl group offers a handle for derivatization or conjugation. Its balanced lipophilicity and polarity make it suitable for drug discovery, particularly in modulating CNS targets. The compound is typically handled under inert conditions due to its sensitivity. Analytical characterization is confirmed via NMR, HPLC, and mass spectrometry.
{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol structure
1249912-83-1 structure
Product Name:{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol
CAS No:1249912-83-1
MF:C10H14BrNOS
MW:276.193260669708
CID:5057767
Update Time:2025-06-14

{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • {1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol
    • [1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-yl]methanol
    • {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol
    • Inchi: 1S/C10H14BrNOS/c11-10-2-1-9(14-10)6-12-4-3-8(5-12)7-13/h1-2,8,13H,3-7H2
    • InChI Key: IXLDBECTSVKLKO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(CN2CCC(CO)C2)S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • XLogP3: 2.2
  • Topological Polar Surface Area: 51.7

{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol Pricemore >>

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$ 135.00 2022-06-07
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Additional information on {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol

Comprehensive Overview of {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol (CAS No. 1249912-83-1)

{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol (CAS No. 1249912-83-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a pyrrolidine ring with a bromothiophene moiety, making it a valuable intermediate in drug discovery and material science. Researchers are particularly interested in its potential applications due to its structural versatility and reactivity.

The compound's 5-bromothiophene component is a critical functional group often utilized in medicinal chemistry for its electron-rich properties, which enhance binding affinity in target molecules. Meanwhile, the pyrrolidin-3-yl methanol segment contributes to its solubility and bioavailability, key factors in drug development. This dual functionality positions {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol as a promising candidate for synthesizing novel therapeutic agents, particularly in areas like central nervous system (CNS) disorders and anti-inflammatory drugs.

In recent years, the demand for heterocyclic compounds like {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol has surged, driven by advancements in high-throughput screening and computational chemistry. These technologies enable researchers to rapidly identify and optimize compounds for specific biological targets. For instance, the bromine atom in this molecule offers a strategic handle for further derivatization via cross-coupling reactions, a technique widely employed in palladium-catalyzed synthesis.

Another area of interest is the compound's potential role in green chemistry. With increasing emphasis on sustainable practices, scientists are exploring eco-friendly synthetic routes for {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol. Methods such as microwave-assisted synthesis and catalyst recycling are being investigated to reduce waste and energy consumption. This aligns with global trends toward environmentally friendly manufacturing and circular economy principles.

From a commercial perspective, {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol is available through specialized chemical suppliers, often in high purity grades suitable for research and development. Its CAS No. 1249912-83-1 serves as a unique identifier, ensuring accurate procurement and regulatory compliance. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely used to verify its quality and stability.

Looking ahead, the compound's adaptability suggests broad utility in emerging fields such as proteolysis-targeting chimeras (PROTACs) and bioconjugation. These cutting-edge applications leverage its modular structure to design molecules that selectively degrade disease-causing proteins or label biomolecules for diagnostic purposes. As such, {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol remains a focal point for innovation in both academia and industry.

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